Disperse yellow 54

Description

The exact mass of the compound 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

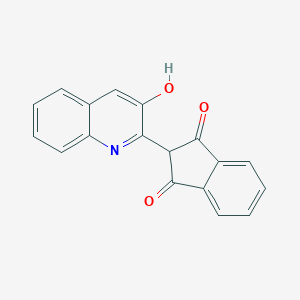

IUPAC Name |

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLQXNAPKJJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044729 | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7576-65-0, 12223-85-7, 75216-45-4 | |

| Record name | Disperse Yellow 54 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Yellow 54 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Properties of Disperse Yellow 54

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) fibers.[1] Its application in drug development and research necessitates a thorough understanding of its spectroscopic properties. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical characteristics and detailed, generalized experimental protocols for spectroscopic analysis.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione | [2] |

| Synonyms | C.I. 47020, Solvent Yellow 114, Disperse Yellow 3GE | [2][3] |

| CAS Number | 12223-85-7 | [1] |

| Molecular Formula | C₁₈H₁₁NO₃ | [1] |

| Molecular Weight | 289.28 g/mol | [1] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 264-265 °C | [4][5] |

| Boiling Point | 502 °C at 760 mmHg | [5] |

| Solubility | Insoluble in water; soluble in strong sulfuric acid, pyridine, and ethanol.[1] |

Spectroscopic Properties of this compound

| Parameter | Value | Solvent(s) |

| Absorption Maximum (λmax) | Not available | - |

| Molar Absorptivity (ε) | Not available | - |

| Emission Maximum (λem) | Not available | - |

| Fluorescence Quantum Yield (Φf) | Not available | - |

Experimental Protocols for Spectroscopic Characterization

The following are detailed, generalized methodologies for determining the core spectroscopic properties of a dye such as this compound.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the dye.

a. Materials and Instrumentation:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, methanol, acetone, DMSO)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

b. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to obtain concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.).

c. Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and run a baseline correction.

-

Replace the blank in the sample holder with a cuvette containing the most dilute solution of this compound.

-

Acquire the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of all prepared dilutions at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and fluorescence quantum yield of the dye. Note that many disperse dyes are known to be weakly or non-fluorescent.

a. Materials and Instrumentation:

-

This compound solutions of known absorbance

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectrofluorometer with an excitation source, monochromators, and a detector

-

Quartz fluorescence cuvettes (1 cm path length)

b. Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength (λex, typically the λmax from the absorption spectrum) to minimize inner filter effects.

-

Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

c. Measurement Procedure:

-

Turn on the spectrofluorometer and allow the source to stabilize.

-

Set the excitation wavelength to the λmax of this compound.

-

Set the emission wavelength range to scan, starting from a wavelength slightly longer than the excitation wavelength to a point where the emission intensity returns to the baseline.

-

Acquire the emission spectrum of the this compound solution.

-

Without changing the instrument settings, acquire the emission spectrum of the fluorescence standard.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The fluorescence quantum yield (Φf) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

References

Disperse Yellow 54: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, with the Colour Index number 47020 and CAS number 7576-65-0, is a quinophthalone dye. Its chemical structure, 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, imparts a characteristic yellow hue and determines its solubility profile. As a disperse dye, it is designed to be sparingly soluble in water but to have an affinity for hydrophobic materials, making it suitable for dyeing synthetic fibers like polyester. For a wide range of applications beyond textile dyeing, including in material science and potentially as a molecular probe, understanding its solubility in various organic solvents is of paramount importance. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₈H₁₁NO₃ |

| Molecular Weight | 289.28 g/mol |

| Appearance | Yellow to orange powder |

| Melting Point | Approximately 265 °C |

Solubility Profile of this compound

Qualitative Solubility:

This compound is reported to be:

-

Soluble in:

-

Pyridine[1]

-

Strong sulfuric acid[1]

-

Sulfolane

-

Ethanol[1]

-

Diethylene glycol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are mentioned as potential solubilizers.

-

-

Insoluble in:

-

Water[1]

-

Quantitative Solubility in Supercritical Carbon Dioxide:

A key study by Tsai, Cheng-Chou, et al. investigated the solubility of this compound in supercritical carbon dioxide (scCO₂), a sustainable solvent for dyeing processes. The study demonstrated that the solubility of the dye in scCO₂ increases with pressure. Furthermore, the addition of polar cosolvents significantly enhances its solubility.

The research provided the following key findings:

-

Saturated solubilities were measured at temperatures ranging from 353.2 K to 393.2 K and pressures from 15 MPa to 30 MPa.

-

Ethanol (B145695) and dimethyl sulfoxide (DMSO) were used as cosolvents at concentrations up to 5 mol%.

-

The presence of both ethanol and DMSO effectively increased the equilibrium solubility of this compound in scCO₂.

-

DMSO was found to result in a higher solubility enhancement compared to ethanol.

Due to the lack of a comprehensive, publicly available dataset for the solubility of this compound in a wide range of common organic solvents, the following table presents illustrative data for a structurally similar quinophthalone dye, C.I. Solvent Yellow 33. This data is provided for estimation purposes and to highlight the expected trends in solubility. It is crucial to experimentally determine the precise solubility of this compound for any specific application.

Illustrative Solubility Data (for C.I. Solvent Yellow 33 at 20°C):

| Solvent | Solubility (g/L) |

| Acetone | 190 |

| Ethanol | 4 |

| Toluene | 260 |

| Xylene | 120 |

| Butanone | 330 |

| Butyl Acetate | 80 |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using UV-Visible spectrophotometry. This method is widely applicable and provides reliable quantitative data.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials and Equipment:

-

This compound (high purity)

-

Spectrophotometric grade organic solvent of interest

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (graduated and volumetric)

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the dye in the chosen organic solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Dilute a small volume of the stock solution with the solvent.

-

Scan the absorbance of this diluted solution over a relevant wavelength range (e.g., 350-500 nm) using the spectrophotometer to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.

-

-

Generation of a Calibration Curve:

-

Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution.

-

Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. This is the calibration curve.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask with a stopper. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any suspended particles, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.

-

Accurately dilute the clear supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of dye solubility.

Caption: Workflow for determining dye solubility via UV-Vis spectrophotometry.

Conclusion

While a comprehensive public database of the solubility of this compound in a wide range of common organic solvents is currently lacking, this guide provides the available qualitative and specific quantitative data. The detailed experimental protocol and workflow diagram offer a robust framework for researchers to determine the solubility of this dye in solvents relevant to their specific applications. Accurate solubility data is critical for the effective formulation and application of this compound in diverse scientific and industrial fields, and the methodologies outlined here provide a clear path to obtaining this essential information.

References

An In-depth Technical Guide to the Photophysical Characterization of Disperse Yellow 54

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is primarily recognized for its application in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] Beyond its traditional use, its fluorescent properties present potential for applications in research and development, including its use as a fluorescent probe. This technical guide provides a comprehensive overview of the available photophysical data for this compound, details the experimental protocols for its characterization, and explores its potential, though currently undocumented, role in biological signaling and drug development. Due to the limited availability of specific photophysical data for this compound in scientific literature, this guide also draws upon data from structurally similar quinophthalone dyes to provide estimated properties and a framework for its comprehensive characterization.

Core Photophysical Properties

The photophysical properties of a dye are crucial for determining its suitability for various applications, from simple coloring to complex biological imaging. These properties are dictated by the molecule's ability to absorb and emit light.

Chemical and Physical Properties

-

Chemical Name: 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[4]

-

Synonyms: Disperse Yellow E-3G, Solvent Yellow 114[5]

-

CAS Number: 12223-85-7[2]

-

Molecular Formula: C₁₈H₁₁NO₃[2]

-

Molecular Weight: 289.28 g/mol [2]

-

Appearance: Yellow to brown powder[2]

Spectral Properties

A comprehensive search of scientific literature did not yield specific quantitative photophysical data for this compound. However, based on the properties of other quinophthalone dyes, such as the yellow colorant Y138, we can infer the expected spectral characteristics.[6]

Table 1: Photophysical Data of this compound (Estimated) and Related Quinophthalone Dyes

| Property | This compound (Estimated) | Y138 (in PGMEA)[6] | TCHCQ (in PGMEA)[6] |

| Absorption Maximum (λabs) | ~450 - 470 nm | 457 nm | 470 nm |

| Molar Extinction Coefficient (ε) | Not Available | 2.37 x 10⁵ L·mol⁻¹·cm⁻¹ | 2.87 x 10⁵ L·mol⁻¹·cm⁻¹ |

| Emission Maximum (λem) | Not Available | Not Reported | Not Reported |

| Fluorescence Quantum Yield (ΦF) | Not Available | Not Reported | Not Reported |

| Fluorescence Lifetime (τF) | Not Available | Not Reported | Not Reported |

Note: The data for Y138 and TCHCQ are provided for comparative purposes to guide the characterization of this compound. The actual values for this compound will need to be experimentally determined.

Experimental Protocols

To accurately determine the photophysical properties of this compound, a series of standardized spectroscopic experiments should be performed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs), which corresponds to the energy required to excite the molecule from its ground state to an excited state.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, or chloroform). From this stock solution, create a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λabs.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Fill the second cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

Methodology for Emission Spectrum and Quantum Yield:

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Excite the sample at its λabs.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

To determine the fluorescence quantum yield, a comparative method using a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is recommended.[7] The absorbance of the standard and the sample at the excitation wavelength should be matched.

-

-

Data Analysis: The emission spectrum will reveal the wavelength of maximum emission (λem). The quantum yield is calculated by comparing the integrated fluorescence intensity of the sample to that of the standard, correcting for differences in the refractive index of the solvents.

Methodology for Fluorescence Lifetime:

-

Instrumentation: A time-correlated single photon counting (TCSPC) system is the standard for measuring fluorescence lifetimes in the nanosecond range.

-

Measurement: The sample is excited by a pulsed light source (e.g., a laser diode or LED), and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τF).

Potential in Signaling Pathways and Drug Development

Currently, there is no direct evidence in the scientific literature linking this compound to specific biological signaling pathways or its use in drug development. However, fluorescent molecules are invaluable tools in these fields.[8] The potential applications of this compound, once its photophysical properties are fully characterized, could include:

-

Fluorescent Probe Development: After suitable modification to incorporate targeting moieties, this compound could potentially be used as a fluorescent probe to visualize specific cellular components or processes.[9][10]

-

High-Throughput Screening: The fluorescence properties could be exploited in assays to screen for drug candidates that interact with a specific target, leading to a change in the fluorescence signal.

It is important to note that the toxicity and cell permeability of this compound would need to be thoroughly investigated before it could be considered for any biological applications.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the comprehensive photophysical characterization of this compound.

Logical Relationship for Assessing Biological Probe Potential

Caption: Decision pathway for evaluating this compound as a potential biological probe.

Conclusion

This compound is a commercially available dye with potential fluorescent properties that remain largely uncharacterized in the public domain. This technical guide outlines the necessary experimental procedures to determine its core photophysical parameters. While its direct application in drug development and signaling pathway studies is not yet established, a thorough characterization is the first step toward exploring its potential as a fluorescent tool in biomedical research. The provided workflows offer a clear roadmap for researchers to systematically investigate this and other similar compounds.

References

- 1. Page loading... [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 7576-65-0 | LGC Standards [lgcstandards.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation technology of dye this compound# - Eureka | Patsnap [eureka.patsnap.com]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. mdpi.com [mdpi.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

Technical Guide: Synthesis of C.I. Disperse Yellow 54

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse Yellow 54 (CAS No. 7576-65-0), a quinophthalone dye primarily used for dyeing polyester (B1180765) fibers.[1][2] The document details the synthesis mechanism, available kinetic insights, experimental protocols, and quantitative data.

Introduction

This compound, with the chemical formula C₁₈H₁₁NO₃, is a non-ionic dye characterized by its low water solubility, making it suitable for the high-temperature and high-pressure dyeing of hydrophobic fibers.[2] Its structure, 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, provides excellent light fastness and good level dyeing performance.[1][2] The synthesis of this compound is primarily achieved through the condensation of a substituted quinoline (B57606) derivative with phthalic anhydride (B1165640).

Synthesis Mechanism

The core reaction for the synthesis of this compound is a condensation reaction. Two primary synthetic routes have been identified, differing in the starting quinoline derivative.

Route 1: From 2-Methyl-3-hydroxyquinoline

This route involves the direct condensation of 2-methyl-3-hydroxyquinoline with phthalic anhydride.[2][3]

Route 2: From 2-Methyl-3-hydroxyquinoline-4-carboxylic acid

An alternative synthesis utilizes 2-methyl-3-hydroxyquinoline-4-carboxylic acid as the starting material, which also undergoes condensation with phthalic anhydride.[1][3]

The reaction is typically carried out at high temperatures, often in the presence of a Lewis acid catalyst or under solvent-free conditions. While detailed mechanistic studies for this specific reaction are not extensively available in the public domain, a plausible mechanism for the acid-catalyzed condensation is proposed below.

Proposed Mechanism (Acid-Catalyzed):

-

Activation of Phthalic Anhydride: The Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃) coordinates to one of the carbonyl oxygens of phthalic anhydride, increasing the electrophilicity of the carbonyl carbon.

-

Tautomerization of 2-Methyl-3-hydroxyquinoline: The 2-methyl-3-hydroxyquinoline undergoes tautomerization to a more reactive methylene (B1212753) intermediate, facilitated by the high temperature and acidic conditions.

-

Nucleophilic Attack: The electron-rich methylene group of the tautomer attacks the activated carbonyl carbon of the phthalic anhydride, forming a new carbon-carbon bond.

-

Intramolecular Cyclization and Dehydration: A series of intramolecular proton transfers and cyclization steps occur, followed by the elimination of two molecules of water to form the final quinophthalone structure.

Kinetics

Data Presentation

The following tables summarize the quantitative data gathered from various sources on the synthesis of this compound.

| Parameter | Value | Conditions | Source |

| Reactants | |||

| Route 1 | 2-Methyl-3-hydroxyquinoline and Phthalic Anhydride | Molar ratio of Phthalic Anhydride to 2-Methyl-3-hydroxyquinoline is 2:1 | [3] |

| Route 2 | 2-Methyl-3-hydroxyquinoline-4-carboxylic acid and Phthalic Anhydride | - | [1][3] |

| Reaction Conditions | |||

| Temperature (Solvent-Free) | 200 ± 20 °C | No solvent, no catalyst mentioned | [6] |

| Temperature (with Solvent) | 190 - 220 °C | Solvent: Chlorobenzene, Catalyst: Zinc Chloride or Aluminum Chloride | [6] |

| Temperature (with Solvent) | 200 °C | Solvent: Trichlorobenzene | [1] |

| Reaction Time | 8 hours | - | [1][3] |

| Catalysts | |||

| Lewis Acids | Zinc Chloride, Aluminum Chloride, BF₃/Et₂O | - | [6][7][8] |

Experimental Protocols

The following are generalized experimental protocols based on patented synthesis routes.

Solvent-Free Synthesis of this compound

This protocol is based on the method described in Chinese patent CN105669545A.

Materials:

-

Phthalic anhydride (300 kg)

-

2-Methyl-3-hydroxyquinoline (150 kg)

Procedure:

-

Charge a 2000-liter reactor with 300 kg of phthalic anhydride and 150 kg of 2-methyl-3-hydroxyquinoline.[3]

-

Close the feeding port and begin heating.

-

At approximately 140 °C, initiate slow stirring until normal stirring can be maintained.

-

Increase the temperature to 200 °C over approximately 2 hours.

-

Maintain the reaction temperature at 200 °C for 8 hours.[3]

-

After the reaction is complete, transfer the hot reaction mass into a dilution tank containing 2000 liters of hot water (60-70 °C). Control the temperature in the dilution tank to not exceed 90 °C.

-

Once dilution is complete, cool the mixture to approximately 80 °C while stirring.

-

Grind the material using a colloid mill.

-

In a neutralization kettle, adjust the pH of the slurry to 8.5 ± 0.1 with liquid caustic soda.

-

Maintain the temperature for 30 minutes.

-

Filter the product and wash with water.

-

The resulting product is this compound.

Synthesis of this compound with a Lewis Acid Catalyst

This protocol is a general representation of a catalyzed synthesis.

Materials:

-

2-Methyl-3-hydroxyquinoline

-

Phthalic anhydride

-

Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, or BF₃/Et₂O)

-

High-boiling point solvent (e.g., trichlorobenzene)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, add 2-methyl-3-hydroxyquinoline, phthalic anhydride, and the high-boiling point solvent.

-

Add a catalytic amount of the Lewis acid.

-

Heat the mixture to the reaction temperature (e.g., 190-220 °C).

-

Maintain the reaction at this temperature with stirring for several hours, monitoring the reaction progress.

-

After the reaction is complete, cool the mixture.

-

Remove the solvent by steam distillation or vacuum evaporation.

-

Filter the crude product.

-

Wash the product with water and dry to obtain this compound.

Visualizations

Synthesis Pathway

Caption: Synthesis Pathways for this compound.

Experimental Workflow (Solvent-Free Method)

Caption: Experimental Workflow for Solvent-Free Synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Preparation technology of dye this compound# - Eureka | Patsnap [eureka.patsnap.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109021607A - A kind of production method of this compound - Google Patents [patents.google.com]

- 7. Lewis Acid Catalyzed Synthesis of Quinophthalone Pigments Under Solvent-Free Conditions [scientiairanica.sharif.edu]

- 8. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Thermal Degradation Analysis of C.I. Disperse Yellow 54

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Yellow 54 (CAS No. 12223-85-7) is a quinophthalone dye recognized for its application in dyeing synthetic fibers due to its good sublimation fastness and high light fastness.[1][2] This technical guide provides a comprehensive overview of the thermal properties of this compound, with a focus on its thermal degradation analysis. While detailed studies on its complete thermal decomposition are limited, this document synthesizes available data, outlines standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the expected thermal stability based on its chemical class. This information is critical for ensuring the quality and safety of materials in applications where thermal stability is a key parameter.

Chemical and Physical Properties

This compound is a yellow powder with the molecular formula C₁₈H₁₁NO₃ and a molecular weight of 289.28 g/mol .[2] It belongs to the quinoline (B57606) molecular structure class.[2] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₁NO₃ | [2] |

| Molecular Weight | 289.28 g/mol | [2] |

| CAS Number | 12223-85-7 | [2] |

| Appearance | Orange powder | [3] |

| Melting Point | 265 °C | [3] |

| Water Solubility | 28.93 µg/L (at 25 °C) | [3] |

| Vapor Pressure | 1.06E-10 mmHg (at 25 °C) | [3] |

Thermal Stability and Volatilization

Disperse dyes are generally selected for their heat resistance, a crucial property for high-temperature dyeing processes.[4] Quinophthalone dyes, the class to which this compound belongs, are noted for their excellent thermal stability.[5] For instance, a novel quinophthalone derivative has shown a high decomposition temperature (Td) of 451 °C in thermogravimetric analysis.[5]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for evaluating the thermal properties of materials like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Objective: To determine the onset of decomposition, mass loss stages, and residual mass of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) will show the temperatures at which mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Heat from ambient temperature to a temperature above the melting point (e.g., 280 °C) at a rate of 10 °C/min.

-

Hold for a few minutes to ensure complete melting.

-

Cool to ambient temperature at a rate of 10 °C/min.

-

Reheat at 10 °C/min to observe any changes in the thermal behavior after the first heating cycle.

-

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a dye like this compound.

References

Disperse Yellow 54: A Toxicological Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Toxicological Data

The primary quantitative toxicological data available for Disperse Yellow 54 pertains to acute toxicity. For many other standard toxicological assessments, data is currently unavailable.

| Toxicological Endpoint | Test Species | Route of Administration | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | > 5000 mg/kg | [No specific study cited in sources] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [No specific study cited in sources] |

| Skin Sensitization | ||||

| Data not available | ||||

| Mutagenicity | ||||

| Data not available | [2][3] | |||

| Carcinogenicity | ||||

| Data not available | [2][3] | |||

| Reproductive Toxicity | ||||

| Data not available | [2][3] | |||

| Ecotoxicity | ||||

| Toxicity to fish | Data not available | [3] | ||

| Toxicity to daphnia | Data not available | [3] | ||

| Toxicity to algae | Data not available | [3] |

Key Toxicological Profile

Skin Sensitization and Allergenic Potential

A recurring theme in the available literature is the classification of this compound as a skin sensitizer (B1316253) and a potential allergen.[4] Disperse dyes, as a class, are recognized as significant contact allergens, and this compound has been implicated in cases of allergic contact dermatitis.[2][5] However, specific quantitative data from studies such as the murine Local Lymph Node Assay (LLNA) to determine its sensitizing potency (e.g., EC3 value) are not publicly available for this specific dye.[5] Clinical studies and reviews on textile-related dermatitis often list disperse dyes as a common cause of contact allergy.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the readily available literature. However, standardized methodologies are employed for the endpoints listed.

Acute Oral Toxicity (General Protocol - e.g., OECD TG 420)

A typical acute oral toxicity study involves the administration of a single dose of the substance to fasted animals (commonly rats). The animals are then observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to cause mortality in 50% of the test animals, is then calculated.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA) (General Protocol - e.g., OECD TG 429)

The LLNA is a standard in vivo method to identify potential skin sensitizers and determine their potency.[5] The principle of the assay is to measure the proliferation of lymphocytes in the auricular lymph nodes that drain the site of application of the test substance on the mouse ear.[5] A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle-treated control group.[5] The result is often expressed as the EC3 value, which is the estimated concentration required to produce a three-fold increase in lymphocyte proliferation.[5]

Signaling Pathways and Experimental Workflows

There is no information available in the searched literature regarding the specific signaling pathways affected by this compound. Due to the lack of detailed experimental workflows for this specific compound, a generalized workflow for assessing skin sensitization potential using in vitro and in vivo methods is presented below.

Caption: A generalized workflow for assessing the skin sensitization potential of a chemical.

Conclusion

The available toxicological data for this compound is sparse. While it is identified as a skin sensitizer and potential allergen, crucial quantitative data to fully characterize its toxicological profile, including mutagenicity, carcinogenicity, and reproductive toxicity, are absent from the public domain. Researchers and professionals should handle this compound with caution, employing appropriate personal protective equipment, especially to avoid skin contact. Further comprehensive toxicological studies are warranted to fill the existing data gaps and provide a more complete understanding of the potential risks associated with this compound.

References

Material Safety Data Sheet: Disperse Yellow 54 - A Technical Guide for Laboratory Professionals

Introduction

Disperse Yellow 54, identified by CAS numbers 12223-85-7 and 7576-65-0, is a disperse dye belonging to the quinoline (B57606) class.[1][2] It is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and acetate, as well as in the formulation of printing inks and paints.[3][4] This technical guide provides a comprehensive overview of the material safety data for this compound, compiled for researchers, scientists, and professionals in drug development. The guide details the physical and chemical properties, hazard identification, safety protocols, and disposal considerations for the laboratory use of this compound.

Identification

| Identifier | Value |

| Chemical Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[5] |

| Synonyms | C.I. This compound, C.I. 47020, Solvent Yellow 114[2][6] |

| CAS Number | 12223-85-7, 7576-65-0[7][8] |

| Molecular Formula | C₁₈H₁₁NO₃[2][7] |

| Molecular Weight | 289.28 g/mol [2][5] |

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[6][8] However, some safety data sheets indicate that it may cause skin and eye irritation upon contact.[3] As with any chemical, it should be handled with care to minimize exposure.

GHS Label Elements:

-

Pictogram: No pictogram available[7]

-

Signal Word: No signal word[8]

-

Hazard Statements: No hazard statements available[7]

-

Precautionary Statements: No precautionary statements available[7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Yellow to brown powder[2][4] |

| Odor | Odorless[3] |

| Melting Point | 265 °C[9] |

| Boiling Point | 502 °C at 760 mmHg[9][10] |

| Flash Point | 257.4 °C[9][11] |

| Density | 1.435 g/cm³[5][9] |

| Solubility | Insoluble in water. Soluble in strong sulfuric acid, pyridine, and sulfolane.[2][3] |

| Vapor Pressure | 1.06E-10 mmHg at 25°C[9] |

Toxicological and Ecological Information

Comprehensive toxicological and ecological data for this compound is largely unavailable. The following table reflects the current status of the available information.

| Parameter | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[12] |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

| Toxicity to Fish | No data available[8] |

| Toxicity to Daphnia | No data available[8] |

| Toxicity to Algae | No data available[8] |

| Persistence and Degradability | No data available[8] |

| Bioaccumulative Potential | No data available[8] |

Experimental Protocols

The following sections detail the standard operating procedures for the safe handling and use of this compound in a laboratory setting.

In the event of exposure, the following first-aid measures should be taken.[6][7]

-

General Advice: Consult a physician and show them this safety data sheet.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[6][8]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[6][8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Consult a physician.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][8]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Unsuitable Extinguishing Media: Water jet.[13]

-

Specific Hazards: The combustion of this material may produce irritating gases or vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13][14]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7][8]

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

-

Evacuate and Secure the Area: Alert others in the vicinity and evacuate personnel to a safe area. Ensure adequate ventilation.[7]

-

Personal Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if dust is generated. Avoid breathing dust, vapors, mist, or gas.[7][8]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

-

Cleanup:

-

Decontamination: Clean the spill area with soap and water.[17]

-

Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.[7]

-

Handling: Handle in a well-ventilated place.[8] Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Wear suitable protective clothing.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed.[7] Store away from incompatible materials such as oxidizing agents.[14]

-

Engineering Controls: Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practices.[6]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection: Wear impervious clothing and chemical-impermeable gloves. Dispose of contaminated gloves after use.[7][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask may be sufficient for handling large quantities in well-ventilated areas.[7][8]

-

Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8] Do not discharge to sewer systems.[8]

-

Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[8]

Visual Workflow for Spill Response

The following diagram illustrates the logical workflow for responding to a spill of this compound in a laboratory setting.

Caption: Workflow for handling a laboratory spill of this compound.

References

- 1. CAS 7576-65-0: this compound | CymitQuimica [cymitquimica.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Page loading... [guidechem.com]

- 4. China Biggest this compound CAS 7576-65-0 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. Dyes and Pigments|this compound|2-(3-hydroxyquinolin-2-yl)indene-1,3-dione|CAS 12223-85-7|CAS NO.12223-85-7|Disperse Yellow 3GE|Yellow E-2G|this compound (C.I. 47020)| [clentchem.com]

- 11. This compound|lookchem [lookchem.com]

- 12. shop.bestsublimation24.eu [shop.bestsublimation24.eu]

- 13. chemos.de [chemos.de]

- 14. evansvanodine.co.uk [evansvanodine.co.uk]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. benchchem.com [benchchem.com]

"Solvent Yellow 114" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of Solvent Yellow 114. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical data on this compound.

Chemical Identity and Structure

Solvent Yellow 114, a quinoline (B57606) dye, is recognized by several identifiers and possesses a distinct chemical structure.[1][2] Its IUPAC name is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione.[3] The compound is also known by other names such as C.I. 47020, Disperse Yellow 54, and Macrolex Yellow G.[1][4]

The chemical structure of Solvent Yellow 114 is characterized by a quinoline ring system linked to an indene-1,3-dione moiety. This structure is responsible for its color and physicochemical properties.

Table 1: Chemical Identifiers for Solvent Yellow 114

| Identifier | Value | Reference |

| IUPAC Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | [3] |

| CAS Number | 7576-65-0 | [3][5][6] |

| C.I. Name | Solvent Yellow 114 | [2] |

| C.I. Number | 47020 | [1][2] |

| Molecular Formula | C18H11NO3 | [2][3][6] |

| Molecular Weight | 289.28 g/mol | [2][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | [3] |

| InChIKey | FDTLQXNAPKJJAM-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of Solvent Yellow 114 determine its suitability for various applications. It is an orange-yellow powder with high thermal stability.[5]

Table 2: Physicochemical Properties of Solvent Yellow 114

| Property | Value | Reference |

| Appearance | Orange-yellow powder | [5][6] |

| Melting Point | 262-265 °C | [5][6][7] |

| Boiling Point | 502 °C (Predicted) | [8] |

| Density | 1.44 g/cm³ | [4][9] |

| Water Solubility | 28.93 µg/L at 25 °C | [6] |

| LogP | 5.00 | [10] |

Solubility Profile:

Solvent Yellow 114 exhibits varying solubility in different organic solvents. It is soluble in concentrated sulfuric acid and pyridine, and its solubility in sulfolane (B150427) increases with heating.[5][6][7] However, it is poorly soluble in ethanol.[5][6][7]

Table 3: Solubility of Solvent Yellow 114 in Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Reference |

| Acetone | 0.2 | [9] |

| Butyl Acetate | 0.2 | [9] |

| Methylbenzene | 53.9 | [11] |

| Dichloromethane | 186.3 | [11] |

| Ethyl Alcohol | 0.1 | [9] |

Experimental Data and Spectral Information

While detailed experimental protocols for the synthesis of Solvent Yellow 114 are not extensively available in the public domain, its manufacturing process generally involves the condensation of 2-Methylquinolin-3-ol and Phthalic anhydride.[2][12]

Spectral Analysis:

Various spectroscopic techniques are used to characterize Solvent Yellow 114.

-

Mass Spectrometry: GC-MS and LC-MS data are available, confirming the molecular weight of the compound.[3]

-

Infrared Spectroscopy (IR): FTIR spectra, typically obtained using KBr pellets, provide information about the functional groups present in the molecule.[3]

Applications

Solvent Yellow 114 is a versatile dye with excellent heat resistance, light fastness, and migration resistance, making it suitable for a wide range of applications.[9][13]

Primary Applications:

-

Plastics Coloring: It is extensively used for coloring various plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[4][9][14]

-

Fiber Dyeing: The dye is used for the coloration of polyester, diacetate, triacetate, nylon, and acrylic fibers.[7]

-

Printing Inks: It is also utilized in the formulation of printing inks, including inkjet inks, where it is sometimes referred to as this compound.[9][13]

-

Other Uses: Other applications include coloring waxes, oils, lubricants, fuels, and candles.[4]

Table 4: Performance in Plastic Resins

| Resin | Heat Resistance (°C) | Light Fastness (Grade 1-8) | Reference |

| PS | 300 | 7-8 | [9] |

| ABS | 290 | - | [9] |

| PC | 300 | - | [9] |

| PET | 300 | - | [9] |

Note: Light fastness is graded from 1 to 8, where 8 represents superior fastness.[9]

Safety and Regulatory Information

According to aggregated GHS information from ECHA C&L inventory, Solvent Yellow 114 does not meet the criteria for GHS hazard classification in the majority of reports.[3] However, it is important to note that it has been mentioned as a food color that was banned from use due to demonstrated carcinogenicity.[5][6] Therefore, handling should be conducted with appropriate safety precautions.

Logical Information Flow

The following diagram illustrates the hierarchical organization of the technical information presented in this guide.

Caption: Information hierarchy for Solvent Yellow 114.

References

- 1. medkoo.com [medkoo.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I. Solvent Yellow 114 | C18H11NO3 | CID 24228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. Solvent Yellow 114 | 7576-65-0 [chemicalbook.com]

- 6. Solvent Yellow 114 CAS#: 7576-65-0 [m.chemicalbook.com]

- 7. Solvent Yellow 114 [jnogilvychem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. China Solvent Yellow 114 / CAS 7576-65-0/75216-45-4/12223-85-7 factory and manufacturers | Precise Color [precisechem.com]

- 10. C.I. Solvent Yellow 114 | SIELC Technologies [sielc.com]

- 11. mahavirdyes.com [mahavirdyes.com]

- 12. China Solvent Yellow 114 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 13. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 14. Solvent Yellow 114 | CAS No.7576-65-0 Manufacturers in India [colorantsgroup.com]

An In-depth Technical Guide to Disperse Yellow 54 (CAS No. 12223-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020), a quinoline-based dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, polyamide, and acetate.[1][2][3] Its chemical structure, 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, imparts a brilliant yellow hue and good fastness properties, making it a commercially valuable dye.[3] Beyond its traditional application in textiles, the core chemical scaffolds of this compound, namely quinoline (B57606) and indene-1,3-dione, have garnered considerable interest in medicinal chemistry. Derivatives of these parent structures have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical methods, and a review of the toxicological data and potential biological activities associated with its structural motifs.

Chemical and Physical Properties

This compound is a yellow to brown powder that is insoluble in water but soluble in certain organic solvents like strong sulfuric acid and pyridine (B92270) when heated.[2][3] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | [4] |

| Synonyms | C.I. This compound, C.I. 47020, Solvent Yellow 114, Disperse Yellow E-3G | [5][6][7] |

| CAS Number | 12223-85-7 | [3] |

| Molecular Formula | C₁₈H₁₁NO₃ | [3] |

| Molecular Weight | 289.28 g/mol | [3] |

| Appearance | Yellow to brown powder | [3] |

| Melting Point | 265 °C | [6] |

| Boiling Point | 502 °C at 760 mmHg | [6] |

| Density | 1.435 g/cm³ | [6] |

| Solubility | Insoluble in water. Soluble in strong sulfuric acid and pyridine (when heated). | [3] |

| Flash Point | 257.4 °C | [6] |

Synthesis

The primary manufacturing method for this compound is the condensation reaction between 2-Methylquinolin-3-ol and Phthalic anhydride.[3]

General Synthesis Workflow

The synthesis process involves the reaction of the two precursors at an elevated temperature, followed by purification steps.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

A representative laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, combine 2-Methylquinolin-3-ol and Phthalic anhydride. A high-boiling point solvent such as trichlorobenzene can be used as a reaction medium.

-

Condensation: Heat the mixture to approximately 200°C and maintain this temperature for several hours (e.g., 8 hours) with continuous stirring.

-

Solvent Removal: After the reaction is complete, the solvent can be removed by distillation under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by washing with hot water, followed by filtration. Further purification can be done by recrystallization from a suitable solvent.

-

Drying: The purified this compound is dried to obtain a fine powder.

Spectral Properties

The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound in solution exhibits a characteristic absorption maximum in the blue region of the visible spectrum, which is responsible for its yellow appearance. A representative spectrum shows a major absorption band around 430-460 nm. The exact position and intensity of the absorption maximum can be influenced by the solvent.

Fluorescence Spectroscopy

Applications

The primary application of this compound is in the dyeing of synthetic textiles.

Textile Dyeing

Disperse dyes are non-ionic and have low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The dyeing process typically involves dispersing the dye in an aqueous medium with the aid of a dispersing agent and applying it to the fabric at high temperatures (e.g., 130°C) and pressure. This process allows the dye molecules to penetrate the amorphous regions of the polymer fibers.

References

- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. dep.nj.gov [dep.nj.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. chembk.com [chembk.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]

Sorption of Disperse Yellow 54 on Biopolymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the sorption of Disperse Yellow 54 (DY54), a non-ionic azo dye, onto various biopolymers. The focus is on presenting available quantitative data, detailing experimental protocols, and visualizing key processes to aid researchers in the fields of environmental science, materials science, and drug delivery.

Introduction: The Challenge of Disperse Dyes

Disperse dyes, including this compound, are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester.[1] Their recalcitrant nature and potential environmental impact necessitate effective removal strategies from industrial effluents. Biopolymers, owing to their abundance, biodegradability, and diverse functional groups, have emerged as promising and sustainable sorbents for dye remediation. This guide delves into the specifics of the interaction between DY54 and key biopolymers.

Sorption Mechanisms and Key Interactions

The primary mechanism governing the sorption of this compound onto polysaccharides like alginic acid and xanthan has been identified as hydrogen bonding .[1] Spectroscopic studies, including UV-Visible, FT-IR, and MicroRaman, suggest that the keto group of the dye molecule and the hydroxyl groups of the sugar residues in the biopolymers are the principal functional groups involved in this interaction.[1]

Unlike ionic dyes, the sorption of non-ionic disperse dyes is less influenced by electrostatic interactions. Instead, factors like the hydrophobic character of the dye and the biopolymer, as well as the potential for van der Waals forces, play a significant role.[2] The interaction is also influenced by environmental conditions such as pH and ionic strength. For instance, in the case of alginic acid, a lower pH diminishes the negative charge on both the dye and the biopolymer, thereby favoring their interaction. An increase in ionic strength can also promote hydrophobic interactions, leading to higher dye removal.

Data Presentation: Sorption Isotherm Models

A critical aspect of understanding sorption processes is the use of isotherm models to describe the equilibrium distribution of the dye between the solid (biopolymer) and liquid (aqueous solution) phases. While the Langmuir and Freundlich models are commonly used for dye sorption, studies on this compound have highlighted a different model as the most appropriate fit.

The Zimm-Bragg Isotherm Model

Research on the sorption of DY54 onto alginic acid and xanthan has shown that the Zimm-Bragg theory best describes the adsorption isotherms.[1] This model, originally developed to describe the helix-coil transition in polypeptides, is particularly suited for cooperative binding processes where the binding of one molecule influences the binding of subsequent molecules. This suggests that DY54 molecules may form aggregates on the biopolymer surface.

The Zimm-Bragg model incorporates two key parameters:

-

Ku (Nucleation Constant): Represents the equilibrium constant for the binding of an isolated dye molecule to a site on the biopolymer.

-

u (Cooperativity Parameter): Represents the equilibrium constant for the binding of a dye molecule adjacent to an already bound molecule.

Langmuir and Freundlich Isotherms

For comparative purposes, the equations for the Langmuir and Freundlich models are presented below. While not the best fit for DY54 on alginic acid and xanthan, they are fundamental models in sorption studies.

| Isotherm Model | Equation | Parameters |

| Langmuir | qe = (qm * KL * Ce) / (1 + KL * Ce) | qm: Maximum monolayer adsorption capacity (mg/g)KL: Langmuir constant related to the affinity of binding sites (L/mg) |

| Freundlich | qe = KF * Ce^(1/n) | KF: Freundlich constant indicative of adsorption capacity ((mg/g)(L/mg)^(1/n))n: Adsorption intensity |

Note: qe is the amount of dye adsorbed at equilibrium (mg/g) and Ce is the equilibrium concentration of the dye in solution (mg/L).

Due to a lack of specific studies, a comprehensive table of Langmuir and Freundlich parameters for DY54 sorption on a wide range of biopolymers cannot be provided at this time. This represents a significant gap in the current literature.

Experimental Protocols

This section outlines a detailed methodology for conducting sorption studies of this compound on biopolymers, based on established practices for dye adsorption research.

Materials and Reagents

-

Adsorbent: Biopolymer of interest (e.g., chitosan, alginate, xanthan gum), prepared to the desired particle size.

-

Adsorbate: this compound (purified, if necessary).

-

Solvents: Deionized water, and potentially an organic solvent (e.g., acetone, ethanol) to prepare the initial dye stock solution due to the low aqueous solubility of disperse dyes.

-

pH adjustment: 0.1 M HCl and 0.1 M NaOH solutions.

Preparation of Dye Solutions

Due to the low water solubility of DY54, a stock solution is typically prepared by first dissolving the dye in a small amount of a suitable organic solvent before diluting with deionized water to the final volume. It is crucial to ensure that the final concentration of the organic solvent is minimal and consistent across all experiments to avoid interference with the sorption process.

Batch Sorption Experiments

Batch experiments are performed to determine the equilibrium and kinetics of sorption.

4.3.1. Equilibrium Studies (Isotherms):

-

A fixed amount of biopolymer adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of DY54 solution with varying initial concentrations (e.g., 10-100 mg/L).

-

The pH of each solution is adjusted to the desired value.

-

The flasks are agitated at a constant speed (e.g., 150 rpm) and temperature for a sufficient time to reach equilibrium (determined from kinetic studies, often 24 hours).

-

After equilibrium, the solid and liquid phases are separated by centrifugation or filtration.

-

The final concentration of DY54 in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

The amount of dye adsorbed at equilibrium (qe) is calculated using the following equation: qe = (C0 - Ce) * V / m where C0 is the initial dye concentration (mg/L), Ce is the equilibrium dye concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

4.3.2. Kinetic Studies:

-

A fixed amount of biopolymer adsorbent is added to a flask containing a known volume and initial concentration of DY54 solution at the desired pH and temperature.

-

The solution is agitated, and aliquots are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180, 240 minutes).

-

The withdrawn samples are immediately centrifuged or filtered, and the supernatant is analyzed for the remaining dye concentration.

-

The amount of dye adsorbed at time t (qt) is calculated.

Data Analysis

-

Isotherm Models: The equilibrium data (qe vs. Ce) is fitted to various isotherm models (Zimm-Bragg, Langmuir, Freundlich) to determine the best-fit model and its parameters.

-

Kinetic Models: The kinetic data (qt vs. t) is analyzed using pseudo-first-order and pseudo-second-order models to determine the sorption rate constants.

| Kinetic Model | Equation | Parameters |

| Pseudo-first-order | log(qe - qt) = log(qe) - (k1 / 2.303) * t | k1: Pseudo-first-order rate constant (1/min) |

| Pseudo-second-order | t / qt = 1 / (k2 * qe^2) + (1 / qe) * t | k2: Pseudo-second-order rate constant (g/mg·min) |

-